molecular formula C3H5Cl2NO B15341423 2,2-dichloroPropanamide

2,2-dichloroPropanamide

Cat. No.: B15341423
M. Wt: 141.98 g/mol
InChI Key: QTPKDDZMDOCKAR-UHFFFAOYSA-N
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Description

2,2-Dichloropropanamide is an organic compound with the molecular formula C3H5Cl2NO It is a derivative of propanamide where two hydrogen atoms on the second carbon are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloropropanamide can be synthesized through the reaction of 2,2-dichloropropanoic acid with ammonia or an amine. The reaction typically involves the following steps:

    Formation of 2,2-dichloropropanoic acid: This can be achieved by the chlorination of propanoic acid.

    Amidation: The 2,2-dichloropropanoic acid is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Chlorination: Propanoic acid is chlorinated in the presence of a catalyst to form 2,2-dichloropropanoic acid.

    Amidation: The acid is then reacted with ammonia or an appropriate amine under controlled temperature and pressure conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxypropanamide.

    Reduction Reactions: The compound can be reduced to form 2-chloropropanamide or propanamide.

    Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form 2,2-dichloropropanoic acid and ammonia.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions, under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic catalysts in aqueous conditions.

Major Products:

    Substitution: 2-Hydroxypropanamide.

    Reduction: 2-Chloropropanamide or propanamide.

    Hydrolysis: 2,2-Dichloropropanoic acid and ammonia.

Scientific Research Applications

2,2-Dichloropropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloropropanamide involves its interaction with various molecular targets. The chlorine atoms on the compound make it reactive towards nucleophiles, allowing it to participate in substitution and other reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    2,2-Dichloropropanoic acid: A precursor in the synthesis of 2,2-dichloropropanamide.

    2-Chloropropanamide: A reduction product of this compound.

    Propanamide: The parent compound without chlorine substitutions.

Uniqueness: this compound is unique due to the presence of two chlorine atoms on the second carbon, which significantly alters its chemical reactivity and properties compared to similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C3H5Cl2NO

Molecular Weight

141.98 g/mol

IUPAC Name

2,2-dichloropropanamide

InChI

InChI=1S/C3H5Cl2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)

InChI Key

QTPKDDZMDOCKAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)(Cl)Cl

Origin of Product

United States

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